![molecular formula C15H21N3O4 B5628346 5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)
5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone often involves multistep reactions that yield spiro-heterocyclic compounds. An example includes the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, followed by base-catalyzed recyclization to various spiro-thieno[2,3-d]pyrimidin-4(1H)-one derivatives, showcasing the complexity and versatility of such synthetic routes (Shaker et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone is characterized by complex spiro frameworks that include heteroatoms within their cyclic structures. These structures are elucidated using techniques such as IR, MS, 1H NMR, and 13C NMR spectroscopy, providing detailed insights into their molecular configurations.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including the formation of new spiro-heterocycles through domino [2+2+2] cycloaddition reactions. These reactions typically involve nucleophilic addition, Michael addition, and annulation processes, resulting in compounds with significant structural diversity and chemical properties (Liu et al., 2021).
properties
IUPAC Name |
5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-12-2-1-7-22-15(12)3-5-18(6-4-15)13(20)8-11-9-16-10-17-14(11)21/h9-10,12,19H,1-8H2,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGAZAJVSZTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)CC3=CN=CNC3=O)OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone |
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